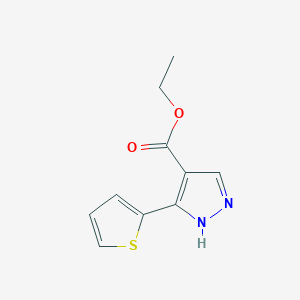

Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-thiophen-2-yl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-10(13)7-6-11-12-9(7)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCRXGHRXHVKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-cyano ester and sulfur under basic conditions . Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Differences

- Thiophene vs. Aryl Substituents: The thiophen-2-yl group in the target compound provides sulfur-based electron-richness and π-conjugation, contrasting with the electron-withdrawing cyano (in ) or bromophenyl (in ) groups. This difference influences reactivity in cross-coupling reactions and solubility profiles .

- Trifluoromethyl (CF₃) Groups: Compounds like Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit enhanced metabolic stability and bioavailability due to the CF₃ group’s hydrophobicity and electronegativity .

- Hybrid Systems : Derivatives incorporating benzofuran () or benzothiazole () moieties demonstrate expanded bioactivity, likely due to increased planarity and hydrogen-bonding capabilities.

Biological Activity

Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀N₂O₂S, with a molecular weight of approximately 222.26 g/mol. The compound features a pyrazole ring substituted with a thiophenyl group, which contributes to its unique chemical and biological properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC): Research indicates that derivatives of pyrazole, including this compound, have MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition: The compound also demonstrates the ability to inhibit biofilm formation, which is crucial in preventing chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various models.

- Mechanism of Action: Its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .

- Experimental Evidence: In vivo studies using carrageenan-induced inflammation models have shown promising results, suggesting that modifications at the pyrazole scaffold can enhance anti-inflammatory activity .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties.

- Cell Line Studies: Preliminary investigations indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain pyrazole derivatives have shown growth inhibition percentages ranging from 43.9% to 56% across different cancer types .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Amino group at position 5 | Enhanced solubility and potential for biological activity |

| Ethyl 1-(2-thienyl)-3-methylpyrazole | Methyl group at position 3 | Exhibits different antimicrobial properties |

| Ethyl 5-(benzothiazol-2-yl)-1H-pyrazole-4-carboxylate | Benzothiazole substitution | Notable antitumor activity |

The distinct combination of thiophene and pyrazole rings in this compound imparts unique biological properties that warrant further investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Synthesis Methodologies: Various synthetic routes have been developed for creating this compound, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction times .

- Biological Evaluation: A study evaluated the anti-inflammatory effects using a rat paw edema model, confirming significant activity for certain derivatives compared to controls .

- Insecticidal Activity: Some findings suggest potential insecticidal properties against specific pests, indicating its possible application as an eco-friendly insecticide .

Q & A

Q. Table 1: Reaction Optimization Parameters

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 13.90 (s, pyrazole N-H), δ 8.56 (s, thiophene H) | |

| IR (ATR) | 1711 cm⁻¹ (ester C=O), 3157 cm⁻¹ (N-H stretch) | |

| HRMS-FAB | [M+H]⁺ m/z 264.1455 (C₁₂H₁₈N₅O₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.